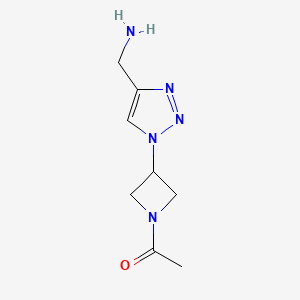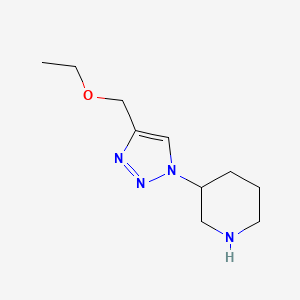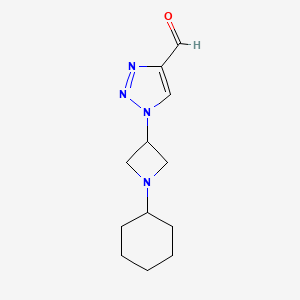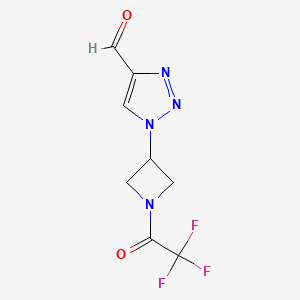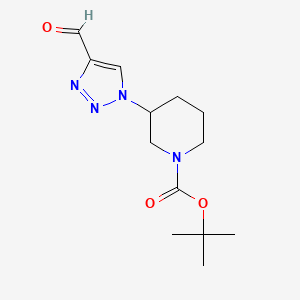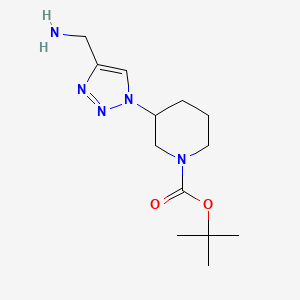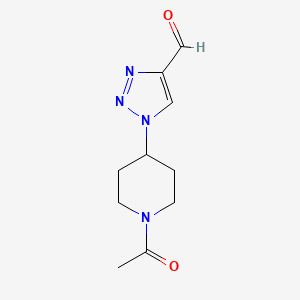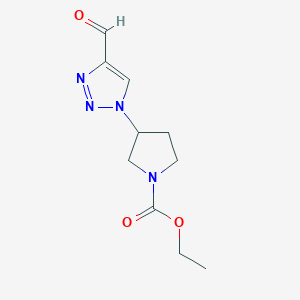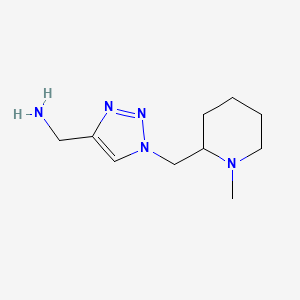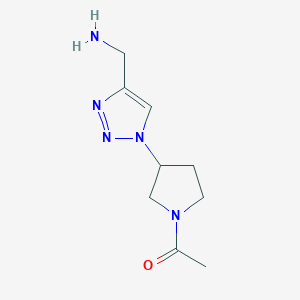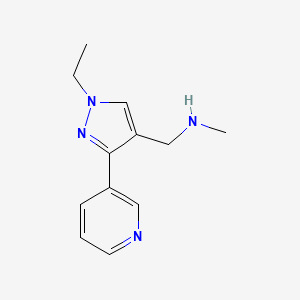
1-(1-乙基-3-(吡啶-3-基)-1H-吡唑-4-基)-N-甲基甲胺
描述
1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环境温度合成
- 一项研究报道了使用缩合反应合成相关化合物 (E)-N-(3-(叔丁基)-1-甲基-1H-吡唑-5-基)-1-(吡啶-2-基)甲胺。这一过程突出了在环境温度下生产类似化合物的潜力 (Becerra, Cobo, & Castillo, 2021)。
抗惊厥剂
- 3-氨基甲基吡啶的席夫碱(在结构上与所讨论的化合物相关)已被合成并筛选其抗惊厥活性。本研究证明了此类化合物在医学应用中的潜在用途 (Pandey & Srivastava, 2011)。
抗菌和抗分枝杆菌活性
- 涉及吡啶 3-羧酸衍生物(与目标化合物密切相关)的研究揭示了它们的潜在抗菌和抗分枝杆菌活性。这些发现表明使用类似化合物对抗感染和疾病的可能性 (R.V.Sidhaye 等人,2011)。
光致互变异构化
- 对 2-(1H-吡唑-5-基)吡啶(与指定化合物共享结构成分)的研究表明,它们表现出光反应,包括激发态分子内质子转移。这表明在光物理和光化学中的潜在应用 (Vetokhina 等人,2012)。
抗癌剂
- 已经合成了一些与所讨论的化合物在结构上相关的新的吡唑衍生物,并评估了它们的抗癌活性。这突出了此类化合物在开发新的癌症治疗方法中的潜力 (Hafez, El-Gazzar, & Al-Hussain, 2016)。
不对称转移氢化的催化
- 与指定化合物相关的化合物,例如 2-[1-(3,5-二甲基吡唑-1-基)乙基]吡啶,已被用于催化酮的转移氢化。这证明了此类化合物在催化和有机合成中的用途 (Magubane 等人,2017)。
作用机制
Target of action
The compound contains a pyrazole ring and a pyridine ring. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitubercular activities . Pyridine derivatives also have diverse biological activities and are used in various therapeutic areas .
Mode of action
For example, some pyrazole derivatives have been found to inhibit the glycine transporter 1 (GlyT1), which is involved in the regulation of glycine levels in the brain .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds that inhibit glyt1, for example, can affect the functioning of the nmda receptor, which plays a key role in synaptic plasticity and memory function .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as a GlyT1 inhibitor, it could potentially have effects on cognitive function .
生化分析
Biochemical Properties
1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with glycine transporter 1 (GlyT1), inhibiting its activity . This interaction is crucial as GlyT1 is involved in regulating glycine levels in the brain, which in turn affects neurotransmission and cognitive functions. Additionally, the compound has shown potential anti-fibrotic and antimicrobial properties, indicating its versatility in biochemical applications.
Cellular Effects
The effects of 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of GlyT1 can lead to increased glycine levels, which may enhance N-methyl-D-aspartate (NMDA) receptor function and improve cognitive functions . Moreover, its anti-fibrotic properties suggest that it can inhibit collagen expression and reduce hydroxyproline content in cell culture, thereby impacting cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine exerts its effects through specific binding interactions with biomolecules. Its inhibition of GlyT1 involves binding to the transporter, preventing glycine reuptake and thereby increasing extracellular glycine levels . This mechanism is particularly relevant in the context of NMDA receptor function, as glycine acts as a co-agonist for these receptors. Additionally, the compound’s anti-fibrotic and antimicrobial activities are likely mediated through its interactions with enzymes involved in collagen synthesis and microbial cell wall synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of GlyT1 and consistent anti-fibrotic effects, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits GlyT1 without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed, indicating a threshold beyond which the compound’s safety is compromised. These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, some of which retain biological activity. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it may influence gene expression and other nuclear processes. These localization patterns are essential for understanding the compound’s cellular functions and therapeutic potential.
属性
IUPAC Name |
1-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-16-9-11(7-13-2)12(15-16)10-5-4-6-14-8-10/h4-6,8-9,13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUNFJGODWUYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


